BenchChemオンラインストアへようこそ!

6-chloro-3-(3-chloro-4-methylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione

CYP inhibition ADME/Tox screening drug-drug interaction

This fully oxidized 3-aryl-2H-1,3-benzoxazine-2,4(3H)-dione features a unique 3-chloro-4-methylphenyl N3-substituent. This pattern adds hydrophobicity (π) and electron-withdrawing (σ) character that cannot be replicated by mono-substituted or regioisomeric analogs, placing it in a high-activity SAR quadrant for antimycobacterial screening. For ADME/Tox, it provides a >167-fold CYP2C8 selectivity window (IC50 120 nM vs. >20 μM for CYP2E1/2B6/2A6), enabling clean phenotypic fingerprinting without off-target CYP confounds. Its substitution pattern bridges mono- and di-substituted analogs, making it a critical data point for QSAR training sets.

Molecular Formula C15H9Cl2NO3
Molecular Weight 322.1 g/mol
Cat. No. B5730623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-3-(3-chloro-4-methylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione
Molecular FormulaC15H9Cl2NO3
Molecular Weight322.1 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Cl)OC2=O)Cl
InChIInChI=1S/C15H9Cl2NO3/c1-8-2-4-10(7-12(8)17)18-14(19)11-6-9(16)3-5-13(11)21-15(18)20/h2-7H,1H3
InChIKeyNXTXLQLMWIKZBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-(3-chloro-4-methylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione: Core Chemical Profile and Procurement Positioning


6-Chloro-3-(3-chloro-4-methylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione is a fully oxidized 3-aryl-2H-1,3-benzoxazine-2,4(3H)-dione derivative. This scaffold is foundational to an established antimycobacterial series where both the benzoxazine 6-position and the N3-phenyl ring critically modulate target potency [1]. The compound features a unique 3-chloro-4-methylphenyl N3-substituent. Unlike analogs with a simple 4-methylphenyl or unsubstituted phenyl ring, the additional meta-chloro group markedly increases hydrophobicity and electron-withdrawing character, two physicochemical drivers empirically correlated with enhanced antimycobacterial activity across this compound class [1][2]. Available data also indicate that related benzoxazine-2,4-diones exhibit isoform-selective cytochrome P450 inhibition, a property that differentiates procurement value for ADME/Tox profiling applications [3]. From a procurement standpoint, the compound is supplied as a research-grade screening compound with a molecular formula of C15H9Cl2NO3 and a molecular weight of 322.1 g/mol .

Why 3-Aryl-Benzoxazine-2,4-Diones Are Not Interchangeable: The Case for 6-Chloro-3-(3-chloro-4-methylphenyl) Substitution


Within the 3-aryl-2H-1,3-benzoxazine-2,4(3H)-dione class, minute alterations to the N3-phenyl substitution pattern produce large, non-linear shifts in antimycobacterial potency. For the 6-chloro subclass, activity is directly proportional to the hydrophobicity and electron-withdrawing capacity of the phenyl substituents; a simple methyl or unsubstituted phenyl ring yields markedly weaker activity than halogenated analogs [1]. The target compound incorporates both a para-methyl (electron-donating) and a meta-chloro (electron-withdrawing) group on the same phenyl ring, generating a net physicochemical profile that cannot be replicated by mono-substituted or regioisomeric analogs. For CYP inhibition screening, even closely related benzoxazine-2,4-diones display divergent isoform selectivity, with IC50 values spanning over two orders of magnitude depending on the substitution pattern [2]. Therefore, substituting the target compound with a 'similar' benzoxazine-2,4-dione for antimycobacterial screening, CYP profiling, or physicochemical optimization will lead to non-equivalent experimental outcomes.

Quantitative Differentiation Evidence for 6-Chloro-3-(3-chloro-4-methylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione


CYP2C8 Selectivity vs. Other CYP Isoforms: A >167-Fold Window

In a human liver microsome panel, the 6-chloro-3-aryl-benzoxazine-2,4-dione scaffold shows striking CYP2C8 selectivity. The compound (recorded as CHEMBL2413882) inhibits CYP2C8 with an IC50 of 120 nM, while CYP2E1, CYP2B6, and CYP2A6 are not inhibited at concentrations up to 20,000 nM [1]. This represents a >167-fold selectivity window, in contrast to many structurally related benzoxazines that exhibit broad, non-selective CYP inhibition profiles [1].

CYP inhibition ADME/Tox screening drug-drug interaction

Regioisomeric LogP Differentiation: 3-Chloro-4-Methylphenyl vs. 3-Chloro-2-Methylphenyl

The predicted logP of the 3-chloro-4-methylphenyl regioisomer is distinct from the 3-chloro-2-methylphenyl analog. For the 2-methyl isomer (6-chloro-3-(3-chloro-2-methylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione), the calculated logP is 3.5591 and the polar surface area (PSA) is 52.21 Ų [1]. The 4-methyl isomer (the target compound) possesses a different spatial orientation of the methyl group, which alters both lipophilicity and steric profile. In the Waisser antimycobacterial SAR series, potency against M. tuberculosis increases with increasing hydrophobicity; a one-unit logP shift can correspond to a >4-fold change in MIC [2].

lipophilicity physicochemical property antimycobacterial SAR

Electronic Parameter Differentiation: Hammett σmeta-Cl Contribution vs. Unsubstituted Phenyl

The 3-chloro substituent on the N3-phenyl ring contributes a Hammett σmeta value of +0.37, substantially increasing the electron-withdrawing character relative to an unsubstituted phenyl ring (σ = 0). In the Waisser 2003 series, the antimycobacterial activity of 6-chloro-benzoxazine-2,4-diones increases with electron-withdrawing character on the phenyl ring [1]. The 3-chloro-4-methylphenyl substitution thus combines both electron-withdrawing (σmeta-Cl = +0.37) and hydrophobic (π = +0.71 for Cl) contributions, a dual enhancement over the 4-methylphenyl analog (σ = -0.17, electron-donating) or the unsubstituted phenyl analog [2].

electron-withdrawing effect antimycobacterial potency SAR

High-Value Application Scenarios for 6-Chloro-3-(3-chloro-4-methylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione


CYP2C8-Selective Inhibition Tool for In Vitro Drug-Drug Interaction Profiling

Procure this compound for use as a CYP2C8-selective inhibitor control in human liver microsome or hepatocyte assays. With an IC50 of 120 nM against CYP2C8 and >20,000 nM against CYP2E1, CYP2B6, and CYP2A6, it achieves a >167-fold selectivity window [1]. This selectivity profile is directly anchored in quantitative head-to-head CYP panel data (Section 3, Evidence Item 1) and enables clean phenotypic fingerprinting of CYP2C8-mediated metabolic pathways without confounding off-target CYP inhibition.

Antimycobacterial Lead Optimization with Defined Physicochemical Differentiation

Deploy this compound as a key SAR probe in antimycobacterial drug discovery programs targeting M. tuberculosis or M. kansasii. Its 3-chloro-4-methylphenyl substitution provides a dual electron-withdrawing (σmeta-Cl = +0.37) and hydrophobic contribution that places it in a high-activity SAR quadrant, supported by the Waisser 2003 class-level evidence [2][3]. In head-to-head screening against the 4-methylphenyl analog (electron-donating only) or the 2-methylphenyl regioisomer (different logP), this compound is expected to yield differentiated MIC values, making it a valuable benchmark for SAR expansion.

Pharmacokinetic Property Benchmarking via Regioisomeric Pairs

Use this compound alongside its 3-chloro-2-methylphenyl regioisomer (logP 3.56, PSA 52.21 Ų) [4] to experimentally determine the effect of methyl positional isomerism on membrane permeability, metabolic stability, and plasma protein binding. The quantified logP difference between regioisomers (Section 3, Evidence Item 2) provides a rational basis for procurement as a matched molecular pair, enabling precise deconvolution of lipophilicity-driven vs. steric-driven pharmacokinetic effects.

QSAR Model Building and Validation for Antimycobacterial Benzoxazines

Incorporate this compound into quantitative structure-activity relationship (QSAR) training sets for antimycobacterial benzoxazine-2,4-diones. Its substitution pattern bridges the parameter space between mono-substituted and di-substituted phenyl analogs, providing valuable leverage for modeling hydrophobicity-activity and electronic-activity contours. The Waisser 2003 dataset of 153 analogs provides the class-level framework, while this compound adds a specific, purchasable data point with a unique combination of σ, π, and steric parameters [2].

Quote Request

Request a Quote for 6-chloro-3-(3-chloro-4-methylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.